Cas no 174607-68-2 ((R)-4-Benzyl Albuterol)

(R)-4-Benzyl Albuterol 化学的及び物理的性質
名前と識別子
-
- (R)-Benzyl albuterol
- Levalbuterol Related Compound F
- (R)-4-Benzyl Albuterol
- 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-[(2-methyl-2-propanyl )amino]ethanol
- (1R)-1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol
- (R)-α-{[(1,1-Dimethylethyl)amino]methyl}-4-(phenylmethoxy)-1,3-benzenedimethanol
- (1R)-2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol
- alpha (((1,1-Dimethylethyl)amino)methyl)-4-(phenylmethoxy)-1,3-benzenedimethanol
- 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-, (alpha1R)-
- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(phenylmethoxy)-, (alpha1R)-
- SCHEMBL12158787
- (-)-4-benzyl albuterol
- 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(PHENYLMETHOXY)-, (.ALPHA.1R)-
- 3TYG8Y4VP4
- UNII-3TYG8Y4VP4
- 4-Benzyl albuterol, (-)-
- Q27258025
- .ALPHA. (((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(PHENYLMETHOXY)-1,3-BENZENEDIMETHANOL
- DTXSID201130555
- Levalbuterol Related Compound F (30 mg) (alpha-[{(1,1-Dimethylethyl)amino}methyl}-4-(phenylmethoxy)-1,3-benzenedimethanol)
- 174607-68-2
- (I+/-1R)-I+/-1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol
-
- インチ: InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3/t18-/m0/s1
- InChIKey: ICDQPCBDGAHBGG-SFHVURJKSA-N
- ほほえんだ: CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O
計算された属性
- せいみつぶんしりょう: 329.19900
- どういたいしつりょう: 329.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 61.7Ų
じっけんとくせい
- PSA: 61.72000
- LogP: 3.57030
(R)-4-Benzyl Albuterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B224770-100mg |
(R)-4-Benzyl Albuterol |
174607-68-2 | 100mg |
$ 1568.00 | 2023-04-18 | ||
TRC | B224770-10mg |
(R)-4-Benzyl Albuterol |
174607-68-2 | 10mg |
$ 201.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358842-30MG |
Levalbuterol Related Compound F |
174607-68-2 | 30mg |
¥12990.16 | 2024-12-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358842-30MG |
174607-68-2 | 30MG |
¥16259.59 | 2023-01-05 |
(R)-4-Benzyl Albuterol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
(R)-4-Benzyl Albuterolに関する追加情報
Introduction to (R)-4-Benzyl Albuterol and Its Applications in Modern Medicinal Chemistry
The compound with the CAS number 174607-68-2 is a specialized pharmaceutical intermediate known as (R)-4-Benzyl Albuterol. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. Albuterol, a well-known β2-adrenergic receptor agonist, is primarily used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The enantiomer (R)-4-Benzyl Albuterol represents a modified form of albuterol, where the stereochemistry has been specifically altered to enhance its pharmacological profile.
In recent years, there has been a growing interest in the development of enantiopure drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. The (R)-isomer of albuterol, in particular, has shown promise in preclinical studies for its enhanced bronchodilatory effects. The introduction of a benzyl group at the 4-position of the albuterol molecule not only modifies its pharmacokinetic properties but also opens up new avenues for therapeutic intervention.
One of the key areas where (R)-4-Benzyl Albuterol has shown significant promise is in the treatment of severe asthma. Traditional β2-agonists like albuterol can lead to tachyphylaxis and other side effects when used over prolonged periods. However, the (R)-isomer appears to exhibit a more sustained effect with fewer adverse reactions, making it an attractive candidate for long-term management of asthma. This has been supported by several clinical trials that have demonstrated its superior efficacy compared to racemic albuterol.
The synthesis of (R)-4-Benzyl Albuterol involves complex organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, are employed to ensure high enantiomeric purity. These synthetic routes not only highlight the advancements in synthetic organic chemistry but also underscore the importance of chiral drugs in modern medicine.
Recent studies have also explored the potential of (R)-4-Benzyl Albuterol as a therapeutic agent for conditions beyond respiratory disorders. For instance, its ability to modulate β2-adrenergic receptors has led researchers to investigate its potential in treating cardiovascular diseases. Preclinical data suggests that this compound may have cardioprotective effects by reducing myocardial oxygen consumption and improving coronary blood flow. These findings are particularly intriguing given the increasing prevalence of cardiovascular diseases worldwide.
The pharmacological properties of (R)-4-Benzyl Albuterol have also sparked interest in its use as a lead compound for drug discovery. By leveraging structure-activity relationship (SAR) studies, researchers have been able to modify various aspects of the molecule to enhance its therapeutic potential. For example, incorporating additional functional groups or altering the substitution pattern on the benzyl ring has led to derivatives with improved pharmacokinetic profiles and target specificity.
In conclusion, (R)-4-Benzyl Albuterol represents a significant advancement in the field of medicinal chemistry. Its unique structural features and enhanced pharmacological properties make it a promising candidate for treating various respiratory and cardiovascular conditions. As research continues to uncover new applications for this compound, it is likely that (R)-4-Benzyl Albuterol will play an increasingly important role in modern therapeutic strategies.
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